(4-Methylcyclohexyl) 2-cyanoacetate
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Overview
Description
(4-Methylcyclohexyl) 2-cyanoacetate is an organic compound with the molecular formula C10H15NO2 It is a derivative of cyanoacetic acid and features a cyclohexane ring substituted with a methyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl) 2-cyanoacetate typically involves the esterification of cyanoacetic acid with 4-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl) 2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(4-Methylcyclohexyl) 2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl) 2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler ester of cyanoacetic acid, used as an intermediate in organic synthesis.
Ethyl cyanoacetate: Another ester of cyanoacetic acid, commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(4-Methylcyclohexyl) 2-cyanoacetate is unique due to the presence of the cyclohexane ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from simpler cyanoacetate esters.
Properties
CAS No. |
42024-49-7 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 2-cyanoacetate |
InChI |
InChI=1S/C10H15NO2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11/h8-9H,2-6H2,1H3 |
InChI Key |
CMCOEZDHRFGTBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CC#N |
Origin of Product |
United States |
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